Cas no 854584-01-3 (6-bromo-3,4-dihydro-1H-quinoxalin-2-one)

6-bromo-3,4-dihydro-1H-quinoxalin-2-one structure
854584-01-3 structure
Product name:6-bromo-3,4-dihydro-1H-quinoxalin-2-one
CAS No:854584-01-3
MF:C8H7BrN2O
MW:227.057980775833
MDL:MFCD11036295
CID:844358
PubChem ID:66911307

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-3,4-dihydro-2(1H)-Quinoxalinone
    • 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-
    • 6-bromo-3,4-dihydro-1H-quinoxalin-2-one
    • 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
    • 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
    • AFHCUZXZHPMRQJ-UHFFFAOYSA-N
    • BDBM50182408
    • SY100547
    • V8102
    • Q27455290
    • 6-Bromo-3,4-dihydro-2(1H)-quinoxalinone (ACI)
    • CHEMBL3818063
    • CS-12591
    • CS-0047641
    • DB-253509
    • EN300-118499
    • AC2129
    • MFCD11036295
    • 854584-01-3
    • DTXSID80736017
    • SCHEMBL1119397
    • AKOS016003826
    • Z1269175847
    • MDL: MFCD11036295
    • Inchi: 1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
    • InChI Key: AFHCUZXZHPMRQJ-UHFFFAOYSA-N
    • SMILES: O=C1CNC2C(=CC=C(C=2)Br)N1

Computed Properties

  • Exact Mass: 225.97400
  • Monoisotopic Mass: 225.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.610±0.06 g/cm3 (20 ºC 760 Torr)
  • PSA: 44.62000
  • LogP: 2.03620

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Security Information

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWL215-1G
6-bromo-3,4-dihydro-1H-quinoxalin-2-one
854584-01-3 95%
1g
¥ 712.00 2023-04-13
Enamine
EN300-118499-0.1g
6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
854584-01-3 95.0%
0.1g
$25.0 2025-02-21
eNovation Chemicals LLC
D618632-5g
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 95%
5g
$1800 2024-06-05
Enamine
EN300-118499-1.0g
6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
854584-01-3 95.0%
1.0g
$71.0 2025-02-21
abcr
AB527162-1 g
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one; .
854584-01-3
1g
€649.80 2023-07-11
TRC
B293035-300mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3
300mg
$ 295.00 2022-06-07
TRC
B293035-30mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3
30mg
$ 50.00 2022-06-07
Ambeed
A559320-100mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 98%
100mg
$9.0 2025-02-21
Ambeed
A559320-250mg
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 98%
250mg
$20.0 2025-02-21
Chemenu
CM142030-5g
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
854584-01-3 95%+
5g
$*** 2023-05-29

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  50 °C
2.1 Reagents: Sodium carbonate ,  Sodium iodide Solvents: Acetonitrile ;  reflux
Reference
Heteroatom insertion into 3,4-dihydro-1H-quinolin-2-ones leads to potent and selective inhibitors of human and rat aldosterone synthase
Grombein, Cornelia M.; et al, European Journal of Medicinal Chemistry, 2015, 90, 788-796

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol ,  Water ;  rt; 5 h, 80 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors
Xu, Kai-Yan; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  8 h, reflux
Reference
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; et al, Chinese Chemical Letters, 2004, 15(12), 1400-1402

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  12 h, 100 °C
1.2 Reagents: Water
1.3 Reagents: Hydrogen ion ;  pH 2 - 3
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol ,  Water ;  rt; 5 h, 80 °C
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors
Xu, Kai-Yan; et al, Bioorganic & Medicinal Chemistry, 2023, 78,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  10 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  rt
2.2 Reagents: Sodium dithionite Solvents: Water ;  rt; overnight, rt
Reference
Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors
Yang, Yifei; et al, Bioorganic Chemistry, 2016, 68, 236-244

Production Method 6

Reaction Conditions
1.1 Solvents: Toluene ;  reflux
2.1 Reagents: Acetic acid ,  Iron ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  50 °C
3.1 Reagents: Sodium carbonate ,  Sodium iodide Solvents: Acetonitrile ;  reflux
Reference
Heteroatom insertion into 3,4-dihydro-1H-quinolin-2-ones leads to potent and selective inhibitors of human and rat aldosterone synthase
Grombein, Cornelia M.; et al, European Journal of Medicinal Chemistry, 2015, 90, 788-796

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  rt
1.2 Reagents: Sodium dithionite Solvents: Water ;  rt; overnight, rt
Reference
Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors
Yang, Yifei; et al, Bioorganic Chemistry, 2016, 68, 236-244

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  0 °C → rt; 1 h, rt
2.1 Reagents: Acetic acid ,  Iron Solvents: Dimethylformamide ,  Water ;  15 min, 50 °C
3.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  8 h, reflux
Reference
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; et al, Chinese Chemical Letters, 2004, 15(12), 1400-1402

Production Method 9

Reaction Conditions
1.1 Solvents: Toluene ;  1 h, 120 °C
2.1 Reagents: Sulfuric acid ,  Potassium nitrate ;  0 °C → rt; 1 h, rt
3.1 Reagents: Acetic acid ,  Iron Solvents: Dimethylformamide ,  Water ;  15 min, 50 °C
4.1 Reagents: Sodium bicarbonate ,  Sodium iodide Solvents: Acetonitrile ;  8 h, reflux
Reference
An efficient approach to 6,7-disubstituted 2(1H)-quinoxalinones
Li, Xun; et al, Chinese Chemical Letters, 2004, 15(12), 1400-1402

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Raw materials

6-bromo-3,4-dihydro-1H-quinoxalin-2-one Preparation Products

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